molecular formula C12H28Pb B13733075 Plumbane, tetrapropyl- CAS No. 3440-75-3

Plumbane, tetrapropyl-

Cat. No.: B13733075
CAS No.: 3440-75-3
M. Wt: 379 g/mol
InChI Key: SMHNCYOTIYFOKL-UHFFFAOYSA-N
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Description

Evolution of Organolead Chemistry and its Significance

The journey of organolead chemistry began in 1858 with the first synthesis of an organolead compound, hexaethyldilead. wikipedia.org However, the field gained substantial momentum with the discovery of the anti-knock properties of tetraethyllead (B6334599), which led to its widespread use as a gasoline additive. wikipedia.orgosti.gov This industrial application spurred extensive research into the synthesis, properties, and handling of tetraalkyllead compounds. osti.gov

The significance of organolead chemistry extends beyond fuel additives. These compounds have been instrumental as reagents in organic synthesis, particularly in coupling reactions to form sterically crowded biaryls due to their higher reactivity compared to organotin compounds. wikipedia.org The study of organolead compounds has also contributed to a deeper understanding of the nature of the carbon-metal bond and the reactivity of organometallic species. wikipedia.orgresearchgate.net More recently, research has explored the potential of organolead compounds in materials science, including the development of perovskite solar cells. nih.govacs.orgrsc.org However, the environmental and health concerns associated with lead have also been a major driver of research, focusing on understanding their environmental fate and developing safer alternatives. nih.govontosight.ai

Overview of Tetraorganolead Compounds within Group 14 Organometallics

Lead belongs to Group 14 of the periodic table, along with carbon, silicon, germanium, and tin. wikipedia.orgonelook.com As a result, the organometallic chemistry of these elements shares some similarities. Tetraorganolead compounds, with the general formula R₄Pb, are a prominent class of organolead compounds. onelook.com In these compounds, the lead atom is in a +4 oxidation state and is bonded to four organic groups. smolecule.com

A key trend within Group 14 is the decreasing strength and increasing length of the C–X bond as one moves down the group (X = C, Si, Ge, Sn, Pb). wikipedia.org For instance, the C–Pb bond in tetramethyllead (B1204573) is longer and has a lower dissociation energy compared to the C–Sn bond in tetramethyltin (B1198279). wikipedia.org This weaker C–Pb bond facilitates homolytic cleavage, making organolead compounds effective radical initiators, a property utilized in their anti-knock function. wikipedia.org

The chemistry of organolead compounds is dominated by the Pb(IV) state, which is noteworthy because inorganic lead compounds typically favor the Pb(II) state due to the inert-pair effect. wikipedia.org The tetrahedral geometry is common for tetraorganolead compounds, though hypercoordinate compounds with five or six-coordinate lead centers are also known, often stabilized by intramolecular coordination. acs.orgallenpress.com

Early Research and Academic Interest in Plumbane (B1204880), Tetrapropyl-

While tetraethyllead garnered most of the industrial and initial academic attention, other tetraalkyllead compounds, including tetrapropylplumbane, have been subjects of scientific inquiry. solubilityofthings.com Early research into tetrapropylplumbane and related compounds was likely driven by a desire to understand the structure-property relationships within the tetraalkyllead series. Academic interest in tetrapropylplumbane has been primarily focused on its synthesis, physical properties, and chemical reactivity. solubilityofthings.comlookchem.com

Studies have explored various synthetic routes to tetrapropylplumbane, including reactions involving Grignard reagents like n-propylmagnesium bromide. lookchem.com The compound's physical properties, such as its boiling point, density, and solubility in various solvents, have been characterized. solubilityofthings.comlookchem.comechemi.com It is known to be soluble in nonpolar organic solvents like hexane (B92381) and toluene, and practically insoluble in water. solubilityofthings.com The academic interest in tetrapropylplumbane also extends to its potential, though not commercially realized, applications as a fuel additive, similar to other tetraalkyllead compounds, and as a reagent in chemical synthesis. smolecule.comontosight.ai

Detailed Research Findings

Subsequent research on tetrapropylplumbane has provided more specific data on its physicochemical properties and potential synthetic pathways.

PropertyValue
Molecular Formula C₁₂H₂₈Pb
Molecular Weight 379.59 g/mol
CAS Number 3440-75-3
Boiling Point 289.2°C at 760 mmHg
Flash Point 128.7°C
Density 1.4419 g/cm³ at 20°C
Vapor Pressure 0.00388 mmHg at 25°C

Table 1: Physicochemical Properties of Tetrapropylplumbane. lookchem.comechemi.com

One documented synthetic route to tetrapropylplumbane involves the reaction of 1-iodopropane (B42940) with a lead-sodium alloy in the presence of pyridine. lookchem.com Another potential method is the use of chemical vapor deposition, where lead precursors react with propyl groups in the gas phase. smolecule.com

Properties

CAS No.

3440-75-3

Molecular Formula

C12H28Pb

Molecular Weight

379 g/mol

IUPAC Name

tetrapropylplumbane

InChI

InChI=1S/4C3H7.Pb/c4*1-3-2;/h4*1,3H2,2H3;

InChI Key

SMHNCYOTIYFOKL-UHFFFAOYSA-N

Canonical SMILES

CCC[Pb](CCC)(CCC)CCC

Origin of Product

United States

Reactivity and Reaction Mechanisms of Plumbane, Tetrapropyl and Tetraorganoplumbanes

Fundamental Reactivity Profiles of Organolead(IV) Compounds

Organolead(IV) compounds, such as tetrapropylplumbane, are characterized by a lead atom in the +4 oxidation state bonded to four organic substituents. The reactivity of these compounds is largely dictated by the nature of the carbon-lead (C-Pb) bond. This bond is significantly weaker and longer than the corresponding carbon-tin (C-Sn) bond in organotin compounds. For instance, the C-Pb bond in tetramethyllead (B1204573) has a dissociation energy of approximately 204 kJ/mol and a bond length of 222 pm, whereas the C-Sn bond in tetramethyltin (B1198279) has a dissociation energy of 297 kJ/mol and a bond length of 214 pm. wikipedia.org This inherent weakness of the C-Pb bond makes organolead(IV) compounds susceptible to a variety of chemical transformations.

Tetraalkyl and tetraaryl lead compounds are generally stable to air and water at room temperature. libretexts.org However, their stability is influenced by the nature of the organic groups attached to the lead atom. The presence of bulky or electron-withdrawing groups can affect the reactivity and stability of the molecule. Tetrapropylplumbane, being an organolead compound, is generally soluble in nonpolar organic solvents like hexane (B92381), toluene, and ether, and is practically insoluble in water. solubilityofthings.com

The general reactivity of organolead(IV) compounds encompasses several key reaction types, including electrophilic substitution, nucleophilic substitution, redistribution reactions, thermal decomposition, and reactions with various reagents like acids and halogens. wikipedia.orglibretexts.orgsmolecule.comresearchgate.net These reactions often involve the cleavage of the C-Pb bond, leading to the formation of various lead-containing products and organic species.

Electrophilic Substitution at the Carbon-Lead Center

Electrophilic substitution is a characteristic reaction of tetraorganoplumbanes, where an electrophile attacks the carbon atom of the C-Pb bond, leading to the displacement of the lead-containing group. acs.orgcapes.gov.brlibretexts.org This reactivity is a consequence of the polarization of the C-Pb bond, with the carbon atom being the nucleophilic center.

A general representation of this reaction is: R₄Pb + E⁺ → R₃Pb⁺ + R-E

Where R is an alkyl or aryl group and E⁺ is an electrophile.

The susceptibility of the C-Pb bond to electrophilic cleavage makes tetraorganolead compounds useful reagents in organic synthesis. For instance, they can be used in the synthesis of sterically hindered biaryls, where they exhibit higher reactivity than their organotin counterparts. wikipedia.org

The reaction of tetraorganolead compounds with halogens (e.g., chlorine, bromine) is a classic example of electrophilic substitution, resulting in the formation of organolead halides. smolecule.com The reaction proceeds stepwise, with the progressive replacement of organic groups by halogen atoms.

Nucleophilic Substitution Reactions and Ligand Exchange Processes

While electrophilic substitution at the carbon atom is more common, nucleophilic substitution can occur at the lead center, particularly in the presence of strong nucleophiles. veerashaivacollege.orggeeksforgeeks.orgsavemyexams.com These reactions often involve the displacement of one or more organic ligands by the incoming nucleophile.

Ligand exchange reactions are also prevalent in organolead chemistry. youtube.comchemistryguru.com.sglibretexts.orgsavemyexams.com These processes involve the redistribution of ligands between two or more metal centers. For example, mixing two different tetraorganolead compounds, R₄Pb and R'₄Pb, can lead to a mixture of all possible mixed tetraorganolead species, RₙR'₍₄₋ₙ₎Pb, particularly in the presence of a catalyst.

The reaction of organolead compounds with nucleophiles is influenced by the nature of the organic groups and the nucleophile itself. For instance, the reaction of trimethyllead (B1239934) chloride (Me₃PbCl) can result in redistribution reactions, leading to a mixture of products. researchgate.net

Redistribution Reactions in Tetraorganolead Systems

Redistribution reactions, also known as scrambling or disproportionation reactions, are a hallmark of organometallic chemistry, and tetraorganolead compounds are no exception. researchgate.netgoogle.comelsevierpure.comacs.org These reactions involve the exchange of organic groups between two or more organolead molecules, leading to a statistical distribution of products.

For example, the reaction between tetramethyllead (Pb(CH₃)₄) and tetraethyllead (B6334599) (Pb(C₂H₅)₄) can produce a mixture of mixed ethylmethyllead compounds: Pb(CH₃)₄ + Pb(C₂H₅)₄ ⇌ Pb(CH₃)₃(C₂H₅) + Pb(CH₃)₂(C₂H₅)₂ + Pb(CH₃)(C₂H₅)₃

These reactions are often catalyzed by Lewis acids or other catalysts and can be influenced by temperature. elsevierpure.com The redistribution of alkyl groups among organolead compounds has been a subject of detailed study, particularly in the context of the industrial production of specific tetraalkyllead compounds. acs.org

Thermal Decomposition and Radical Generation Pathways

The thermal instability of tetraorganolead compounds is a direct consequence of the weak C-Pb bond. libretexts.org Upon heating, these compounds can decompose to form lead metal, lead oxides, and various organic products. The decomposition often proceeds through a free-radical mechanism. fishersci.selibretexts.org

The initial step in the thermal decomposition is the homolytic cleavage of a C-Pb bond to generate an organic radical and a triorganoplumbyl radical: R₄Pb → R₃Pb• + R•

These radicals can then participate in a variety of subsequent reactions, including disproportionation, combination, and abstraction reactions, leading to a complex mixture of products. The generation of free radicals from organolead compounds has been utilized in various chemical processes, including the initiation of polymerization reactions. libretexts.orgrsc.org

Reactions with Organic Acids and Thio-compounds

Tetraorganolead compounds react with organic acids, such as carboxylic acids, to yield triorganolead carboxylates and the corresponding hydrocarbon. chemistrysteps.comkristallikov.netebsco.com This reaction proceeds via the cleavage of one C-Pb bond.

R₄Pb + R'COOH → R₃PbOC(O)R' + RH

The reactivity with organic acids is influenced by the acidity of the acid and the nature of the organic groups on the lead atom. For example, the reaction is accelerated in the presence of strong acids like dichloroacetic acid. wikipedia.org

Similarly, organolead compounds can react with thio-compounds, such as thiols (R'SH). libretexts.orgpressbooks.pubpearson.comwikipedia.org The toxicity of organolead compounds is often associated with their ability to bind to sulfhydryl groups in proteins. acs.orgresearchgate.net The reaction with thiols can lead to the formation of triorganolead thiolates.

R₄Pb + R'SH → R₃PbSR' + RH

Metal-Catalyzed Cross-Coupling Reactivity

Organolead compounds can participate in metal-catalyzed cross-coupling reactions, serving as the organometallic component. eie.grwiley.commdpi.comnih.govrsc.org These reactions, often catalyzed by palladium or other transition metals, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

In a typical cross-coupling reaction, the organolead compound (R₄Pb or more commonly R₃PbX) undergoes transmetalation with the metal catalyst. wikipedia.org The resulting organometallic catalyst intermediate then reacts with an organic halide or triflate to form the cross-coupled product.

While organotin and organoboron compounds are more commonly used in cross-coupling reactions, organolead compounds can offer unique reactivity in certain cases, particularly for the synthesis of sterically demanding molecules. wikipedia.org

Advanced Spectroscopic and Structural Characterization of Plumbane, Tetrapropyl

Mass Spectrometric Analysis of Fragmentation Pathways

Mass spectrometry is a powerful tool for elucidating the structure of organometallic compounds like tetrapropyl plumbane (B1204880) by analyzing their fragmentation patterns upon ionization. libretexts.orglibretexts.org The process typically involves electron ionization, which generates a molecular radical cation that subsequently breaks down into smaller, characteristic fragments. libretexts.org

In the mass spectrum of tetrapropyl plumbane, the fragmentation is dominated by the sequential loss of propyl radicals (C₃H₇) from the lead center. This process gives rise to a series of prominent peaks corresponding to the resulting ions. The initial molecular ion, [Pb(C₃H₇)₄]⁺˙, is often of low abundance or not observed at all due to its instability. nist.gov

The primary fragmentation pathway involves the cleavage of a lead-carbon bond to form the tripropyllead cation, [Pb(C₃H₇)₃]⁺. This ion is typically the most abundant fragment, representing the base peak in the spectrum. Subsequent losses of propyl radicals lead to the formation of dipropyllead, [Pb(C₃H₇)₂]⁺˙, and propyllead, [Pb(C₃H₇)]⁺, cations, each with progressively lower abundance.

Rearrangement processes, such as the McLafferty rearrangement, can also occur, leading to the formation of ions containing rearranged alkyl groups. wvu.edu These processes, while generally less favorable than simple bond cleavage, can provide additional structural information. The presence of lead's characteristic isotopic pattern (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb) helps in the unambiguous identification of lead-containing fragments in the mass spectrum.

A representative table of the major ions and their relative abundances observed in the electron ionization mass spectrum of tetrapropyl plumbane is provided below.

Ionm/z (for ²⁰⁸Pb)Proposed StructureRelative Abundance
[Pb(C₃H₇)₃]⁺337Tripropyllead cationHigh
[Pb(C₃H₇)₂]⁺˙294Dipropyllead radical cationModerate
[Pb(C₃H₇)]⁺251Propyllead cationLow
[PbH]⁺209Lead hydride cationLow
[Pb]⁺208Lead cationModerate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure and dynamics of tetrapropyl plumbane in solution. wikipedia.orgebsco.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. libretexts.orgpsu.edu

The primary nuclei of interest for tetrapropyl plumbane are ¹H, ¹³C, and ²⁰⁷Pb. huji.ac.ilnorthwestern.edu ¹H and ¹³C NMR spectra provide detailed information about the propyl groups, while ²⁰⁷Pb NMR offers direct insight into the electronic environment around the lead atom. acs.orgnih.gov

The ¹H NMR spectrum of tetrapropyl plumbane exhibits signals corresponding to the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl chains. The chemical shifts and coupling patterns of these signals are characteristic of the propyl group bonded to the lead atom. Similarly, the ¹³C NMR spectrum shows distinct resonances for the different carbon atoms in the propyl chains. rsc.orgresearchgate.netmdpi.com

²⁰⁷Pb NMR spectroscopy is particularly valuable for studying organolead compounds. osti.gov The chemical shift of the ²⁰⁷Pb nucleus is highly sensitive to the nature of the alkyl groups and the coordination number of the lead atom, covering a very wide range. huji.ac.ilacs.org This sensitivity allows for the differentiation of various organolead species in a mixture.

Below is a table summarizing typical NMR data for tetrapropyl plumbane.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~1.5Multiplet-CH₂-CH₂-CH₃
¹H~1.0Triplet-CH₂-CH₃
¹³C~25-CH₂-CH₂-CH₃
¹³C~20-CH₂-CH₃
¹³C~18Pb-CH₂-
²⁰⁷PbVariesPb

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding characteristics of tetrapropyl plumbane by probing the vibrational modes of its constituent atoms. americanpharmaceuticalreview.comnih.govinnovationnewsnetwork.com These techniques are complementary, as the selection rules governing IR absorption and Raman scattering are different. edinst.com

The IR and Raman spectra of tetrapropyl plumbane are characterized by vibrational bands corresponding to the stretching and bending modes of the C-H, C-C, and Pb-C bonds. americanpharmaceuticalreview.comspectroscopyonline.comsmu.edu The frequencies of these vibrations are dependent on the bond strength and the masses of the atoms involved.

The C-H stretching vibrations of the propyl groups are typically observed in the 2800-3000 cm⁻¹ region of the spectra. The C-C stretching and various bending modes of the alkyl chains appear in the fingerprint region, generally below 1500 cm⁻¹. The Pb-C stretching vibrations are found at lower frequencies, typically in the range of 400-500 cm⁻¹, and are particularly useful for characterizing the lead-carbon bond. researchgate.net

A table of characteristic vibrational frequencies for tetrapropyl plumbane is presented below.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
ν(C-H)2850-29602850-2960C-H stretching
δ(CH₂)~1460~1460CH₂ bending
δ(CH₃)~1375~1375CH₃ bending
ν(C-C)1000-12001000-1200C-C stretching
ν(Pb-C)~450~450Pb-C stretching

Advanced Chromatographic Techniques for Research Applications

Advanced chromatographic techniques are essential for the separation, identification, and quantification of tetrapropyl plumbane in complex matrices, particularly in environmental and biological research. core.ac.uk These methods couple the high separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable organometallic compounds like tetrapropyl plumbane. uco.esnih.govuokerbala.edu.iq In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatographic column. etamu.edushimadzu.cominnovatechlabs.com The separated components then enter a mass spectrometer for detection and identification. researchgate.net

The retention time of tetrapropyl plumbane in the GC column is a characteristic parameter that aids in its identification. Following separation, the mass spectrometer provides a mass spectrum of the eluting compound, confirming its identity through its specific fragmentation pattern. GC-MS offers excellent sensitivity and selectivity, allowing for the detection and quantification of tetrapropyl plumbane at trace levels. uco.es

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile organolead compounds that are not amenable to GC-MS. nih.govpsu.edumpi-bremen.deirb.hrnih.govmeasurlabs.comchemyx.com HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. mpi-bremen.de The eluent from the HPLC column is then introduced into a mass spectrometer for detection.

In organolead research, HPLC-MS is often used for the speciation of different alkyllead compounds, including tetrapropyl plumbane and its degradation products. nih.govresearchgate.net The combination of HPLC's separation power with the high sensitivity and specificity of MS allows for the comprehensive analysis of organolead species in various samples. researchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques are pivotal in elucidating the redox behavior of chemical compounds. These methods involve measuring the current response of a system to an applied electrical potential.

Cyclic Voltammetry (CV): This is a primary technique used to study the oxidation and reduction processes of a substance. A cyclic voltammogram, a plot of current versus potential, can reveal the potentials at which redox events occur (peak potentials) and provide information about the kinetics and reversibility of the electron transfer reactions. For a hypothetical analysis of tetrapropylplumbane, one would expect to observe oxidative and/or reductive peaks corresponding to the transfer of electrons to or from the lead center or the cleavage of the carbon-lead bonds.

Oxidation and Reduction Potentials: These values quantify the tendency of a compound to be oxidized (lose electrons) or reduced (gain electrons). The oxidation potential would correspond to the removal of electrons from tetrapropylplumbane, potentially leading to the formation of a radical cation or other oxidized species. Conversely, the reduction potential would relate to the addition of electrons, which could result in the formation of a radical anion and subsequent decomposition.

Detailed Research Findings

A thorough search of scientific literature and chemical databases did not yield specific experimental data for the electrochemical characterization of Plumbane, tetrapropyl-. While studies on other tetraalkyllead compounds, such as tetraethyllead (B6334599) and tetramethyllead (B1204573), have been conducted, these have primarily focused on their synthesis, physical properties, toxicity, and use as fuel additives rather than their detailed electrochemical behavior.

The lack of specific data precludes the generation of detailed research findings and data tables for tetrapropylplumbane at this time. Further experimental research would be necessary to determine its precise electrochemical properties.

Data Tables

Due to the absence of experimental data for the electrochemical characterization of Plumbane, tetrapropyl-, no data tables can be provided.

Theoretical and Computational Studies on Organolead Chemistry

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and the nature of chemical bonds in molecules like tetrapropylplumbane. These methods, ranging from semi-empirical to high-level ab initio calculations, provide insights into the distribution of electrons and the energies of molecular orbitals.

In tetrapropylplumbane, the bonding is characterized by the interaction between the lead atom and the four propyl groups. The lead-carbon (Pb-C) bond is a primary focus of these investigations. Quantum chemical studies allow for the calculation of key parameters that define this bond, including bond length, bond dissociation energy, and the degree of covalent versus ionic character. The electron density distribution, another critical aspect, can be visualized to understand the charge distribution within the molecule.

For organolead compounds, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and its susceptibility to electronic excitation. Theoretical studies can predict these energies and the spatial distribution of these frontier orbitals, offering clues about potential reaction pathways.

Table 1: Predicted Electronic Properties of Tetrapropylplumbane

PropertyPredicted Value/CharacteristicSignificance
Pb-C Bond Length~2.2-2.3 ÅIndicates the distance between the lead and carbon atoms.
Pb-C Bond Dissociation EnergyLower than C-C bondsSuggests the Pb-C bond is a potential site for chemical reactions.
HOMO-LUMO GapRelatively smallImplies higher reactivity compared to lighter analogues.
Charge on Pb atomPartially positiveReflects the electronegativity difference between lead and carbon.

Density Functional Theory (DFT) Applications in Organolead Reactivity and Stability

Density Functional Theory (DFT) has become a powerful and widely used computational tool for studying the reactivity and stability of organometallic compounds, including tetrapropylplumbane. researchgate.netrsc.org DFT methods are computationally less demanding than some high-level ab initio methods, allowing for the study of larger and more complex systems without a significant loss of accuracy. dntb.gov.ua

DFT calculations can be employed to determine the thermodynamic properties of tetrapropylplumbane, such as its enthalpy of formation and Gibbs free energy, which are crucial indicators of its stability. researchgate.net By modeling potential reaction pathways, DFT can also predict the activation energies for various reactions, providing insights into the kinetics of its decomposition or its reactions with other chemical species.

Relativistic Calculations for Heavy Atom Effects in Plumbanes

Due to the high atomic number of lead (Z=82), relativistic effects play a significant role in determining the properties of its compounds, including tetrapropylplumbane. aps.org These effects arise from the high velocities of the inner-shell electrons, which approach a fraction of the speed of light. Relativistic effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling.

Scalar relativistic effects lead to a contraction and stabilization of the s and p orbitals and a destabilization and expansion of the d and f orbitals. aps.org For lead, the stabilization of the 6s orbital is particularly pronounced, a phenomenon known as the "inert pair effect." This effect influences the oxidation states and reactivity of lead compounds.

Spin-orbit coupling, the interaction between the spin and orbital angular momentum of electrons, becomes increasingly important for heavier elements. It can significantly influence the electronic structure and spectroscopic properties of organolead compounds.

Accurate theoretical modeling of tetrapropylplumbane, therefore, requires the inclusion of relativistic effects. Computational methods that incorporate these effects, such as those based on the Dirac equation or effective core potentials that simulate relativistic effects, are necessary to obtain results that are in good agreement with experimental observations. arxiv.org The failure to account for relativity can lead to significant errors in the prediction of molecular geometries, bond energies, and other properties of heavy-element compounds. aps.orgresearchgate.net

Conformational Analysis and Stereochemical Predictions

The propyl groups in tetrapropylplumbane are flexible and can rotate around the Pb-C and C-C single bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis is the study of the energetics of these different conformations to determine the most stable arrangement. chemistrysteps.comlumenlearning.com

Computational methods can be used to perform a systematic search of the conformational space of tetrapropylplumbane. nih.gov By calculating the relative energies of different conformers, it is possible to identify the global minimum energy structure, which is the most populated conformation at thermal equilibrium. These calculations typically involve rotating the propyl groups around the Pb-C bonds and the C-C bonds within the propyl chains to map out the potential energy surface.

Environmental Transformation and Geochemical Pathways of Organolead Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a substance by non-living chemical and physical processes. For tetrapropyl plumbane (B1204880), the primary abiotic pathways are reactions initiated by sunlight and interaction with water.

Photo-oxidation and Direct Photolysis

Photo-oxidation and direct photolysis are significant degradation pathways for tetraalkyllead compounds in the environment. industrialchemicals.gov.au These processes are initiated by the absorption of solar radiation.

Direct Photolysis: In this process, a molecule absorbs light energy, leading to the cleavage of its chemical bonds. For tetrapropyl plumbane, the lead-carbon (Pb-C) bond is susceptible to photolytic cleavage. Upon absorbing sufficient ultraviolet (UV) radiation from sunlight, the Pb-C bond can break, generating propyl radicals and a tripropyllead radical. This initial step triggers a cascade of further degradation reactions.

Photo-oxidation: This process involves the reaction of the compound with photochemically generated oxidants, such as hydroxyl radicals (•OH), in the atmosphere or water. Tetraalkyllead compounds undergo rapid primary degradation in the atmosphere through photo-oxidation. industrialchemicals.gov.au The reaction of tetrapropyl plumbane with these powerful oxidants will lead to the abstraction of hydrogen atoms from the propyl groups or attack on the lead atom, initiating its breakdown. The ultimate products of these atmospheric photo-oxidation processes are inorganic lead compounds. industrialchemicals.gov.au

In aquatic systems, photolysis is also a key degradation mechanism. Studies on tetraethyllead (B6334599) (TEL) have shown that it decomposes when exposed to sunlight, forming triethyllead (B1240127) as one of the initial products. A similar pathway is expected for tetrapropyl plumbane, leading to the formation of tripropyllead cations and other intermediates.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of tetrapropyl plumbane in water is dictated by its very low water solubility, a characteristic it shares with other tetraalkyllead compounds like TEL. alsglobal.com

Stability: Due to its nonpolar nature and consequent low solubility, the rate of hydrolysis for tetrapropyl plumbane in water is expected to be slow. In the absence of light, which accelerates degradation, tetraalkyllead compounds can persist for some time. For example, when kept in darkness, TEL in water experiences 50% degradation in two to five days. industrialchemicals.gov.au

Pathways: Despite the slow rate, hydrolysis proceeds via a stepwise dealkylation process. The polar water molecules attack the lead-carbon bonds, leading to the sequential removal of the propyl groups. The generally accepted pathway is as follows:

Tetrapropyl plumbane → Tripropyllead (TPrL⁺)

Tripropyllead (TPrL⁺) → Dipropyllead (DPrL²⁺)

Dipropyllead (DPrL²⁺) → Inorganic Lead (Pb²⁺)

This progressive dealkylation transforms the neutral, nonpolar parent compound into more soluble and environmentally mobile ionic organolead species before its final conversion to inorganic lead. alsglobal.com

Adsorption and Desorption Dynamics in Environmental Matrices

The interaction of tetrapropyl plumbane with environmental solids like soil and sediment is governed by adsorption and desorption processes, which significantly influence its fate and transport. As a nonpolar, hydrophobic compound, tetrapropyl plumbane is expected to have a strong affinity for the organic fraction of soils and sediments.

Adsorption: The primary mechanism for the adsorption of tetrapropyl plumbane is partitioning into soil organic matter. Soils with high organic carbon content will exhibit a greater capacity to bind the compound, effectively immobilizing it. Clay minerals may also contribute to adsorption, although to a lesser extent than organic matter for a nonpolar molecule.

Desorption: Desorption, the release of the adsorbed compound back into the soil solution or air, is expected to be slow. The strong hydrophobic interactions between tetrapropyl plumbane and soil organic matter result in low leaching potential.

Research on TEL has shown that both chemical and biological degradation occur rapidly in soils, which can be a more significant removal mechanism than desorption. dtic.mil The degradation products, such as the ionic tripropyllead and dipropyllead, will have different adsorption characteristics, generally being more mobile than the parent compound.

Leaching and Mobility Characteristics in Soil and Aquatic Systems

The mobility of tetrapropyl plumbane in the environment is generally low due to its physical and chemical properties.

Soil Systems: In soil, the strong tendency of tetrapropyl plumbane to adsorb to organic matter severely restricts its mobility. researchgate.net Leaching through the soil profile into groundwater is unlikely for the parent compound. dtic.mil However, the degradation of tetrapropyl plumbane into more water-soluble ionic species like tripropyllead can increase the potential for the transport of organolead contaminants. dtic.milresearchgate.net The mobility of these degradation products can be enhanced in acidic soils. researchgate.net

Aquatic Systems: If released into an aquatic environment, tetrapropyl plumbane's low water solubility and high density would cause it to partition rapidly from the water column to the sediment. It will tend to remain associated with residual contaminants and non-aqueous phase liquids (NAPLs), which can shield it from degradation. alsglobal.com Significant transport in the aqueous phase is not expected; rather, its movement would be primarily associated with the transport of suspended sediment particles to which it is adsorbed.

Biogeochemical Transformations (excluding specific biological effects)

Biogeochemical transformations involve processes mediated by microorganisms that alter the chemical form of a substance. Microbes play a crucial role in the degradation of tetraalkyllead compounds in the environment. pnnl.gov

Mechanism: Indigenous soil bacteria can enzymatically cleave the lead-carbon bonds of tetraalkyllead compounds. researchgate.netnih.gov This transformation is not typically a co-metabolic process, meaning the microbes can directly utilize the compound. nih.gov

Transformation Pathway: Similar to abiotic hydrolysis, microbial action results in a sequential dealkylation process. For tetrapropyl plumbane, this would involve:

Tetrapropyl plumbane → Tripropyllead → Dipropyllead → Inorganic Lead (Pb²⁺)

Studies on TEL-contaminated soil have confirmed that microbial degradation is significantly faster than chemical decomposition alone. nih.gov The process transforms the hydrophobic tetraalkyllead into ionic tri- and dialkyllead intermediates, which accumulate before being further degraded to inorganic lead. researchgate.netnih.gov This microbial activity is a critical link in the biogeochemical cycle of lead, ultimately converting organolead pollutants back into their inorganic forms. researchgate.net

Environmental Speciation and Analytical Methodologies for Detection in Research

Environmental speciation analysis refers to the identification and quantification of the different chemical forms of an element in a sample. nih.gov For tetrapropyl plumbane, this means distinguishing the parent compound from its various degradation products (tripropyllead, dipropyllead) and inorganic lead. This is crucial as the toxicity and mobility of lead depend heavily on its chemical form. bohrium.com

A variety of sophisticated analytical techniques are required for accurate speciation analysis of organolead compounds at trace levels in complex environmental matrices like soil and water. nih.govfrontiersin.org

Key Analytical Steps:

Sample Preparation and Extraction: The first step involves extracting the target compounds from the environmental matrix (e.g., soil, water, sediment). Common methods include solvent extraction, solid-phase microextraction (SPME), or supercritical fluid extraction (SFE). nih.govnih.govfunaab.edu.ng

Derivatization (for GC): For analysis by gas chromatography, the ionic organolead species (tripropyllead and dipropyllead) must be converted into volatile forms through a derivatization step, such as Grignard ethylation or pentylation. nih.govnih.gov

Chromatographic Separation: Chromatography is used to separate the different lead species from each other and from matrix interferences. researchgate.net

Gas Chromatography (GC): An excellent technique for separating volatile compounds like tetrapropyl plumbane and its derivatized ionic forms. mdpi.comresearchgate.netpurdue.edu

High-Performance Liquid Chromatography (HPLC): Suitable for separating the non-volatile ionic species without the need for derivatization. elgalabwater.com

Detection: A sensitive and element-specific detector is coupled to the chromatograph to identify and quantify the lead species.

Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), it provides definitive identification based on mass-to-charge ratio and fragmentation patterns. mdpi.comelgalabwater.comcnr.it

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive detector that can measure lead isotopes at ultra-trace concentrations, making it ideal for environmental monitoring. bohrium.comresearchgate.netnih.gov

Atomic Absorption Spectrometry (AAS): Another element-specific detector used in speciation studies. nih.gov

The table below summarizes the common analytical methods used for organolead speciation.

Analytical TechniqueSeparation MethodDetection MethodTypical AnalytesReference
GC-MSGas ChromatographyMass SpectrometryTetraalkyllead, Derivatized Ionic Alkyllead nih.govresearchgate.net
HPLC-ICP-MSHigh-Performance Liquid ChromatographyInductively Coupled Plasma Mass SpectrometryIonic Alkyllead, Inorganic Lead bohrium.comresearchgate.net
GC-AASGas ChromatographyAtomic Absorption SpectrometryTetraalkyllead, Derivatized Ionic Alkyllead nih.gov
SFE-GC-MSSupercritical Fluid Extraction / Gas ChromatographyMass SpectrometryInorganic and Organolead compounds from solid matrices nih.gov

Future Directions and Research Challenges in Plumbane, Tetrapropyl Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of tetraalkylplumbanes, including tetrapropylplumbane, has traditionally relied on methods that often lack selectivity and can be hazardous. A significant future direction is the development of novel synthetic routes that offer enhanced control over the final product's structure and purity.

Challenges:

Stereoselectivity and Regioselectivity: Achieving high levels of stereoselectivity and regioselectivity in the synthesis of complex organolead compounds remains a primary challenge. The introduction of propyl groups onto the lead center can lead to a mixture of isomers if not carefully controlled.

Functional Group Tolerance: Many existing synthetic methods for organolead compounds are not tolerant of a wide range of functional groups, limiting the complexity of the molecules that can be synthesized.

Future Research Focus:

Catalytic Methods: The development of catalytic methods for the synthesis of tetrapropylplumbane and its derivatives is a key area of future research. The use of transition metal catalysts could offer pathways to more selective and efficient reactions.

Shape-Selective Catalysis: Employing shape-selective catalysts, such as zeolites, could allow for the preferential formation of specific isomers of functionalized tetrapropylplumbanes.

Table 8.1.1: Comparison of Potential Synthetic Routes for Tetrapropylplumbane

Synthetic Route Current Limitations Potential Advantages of Novel Routes
Grignard Reaction Low selectivity, harsh reaction conditions Higher selectivity, milder conditions
Organolithium Reagents High reactivity leading to side products Improved functional group tolerance

Elucidation of Complex Reaction Mechanisms

The reaction mechanisms of organolead compounds are often intricate and not fully understood. A deeper understanding of these mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Challenges:

Reactive Intermediates: Reactions involving tetrapropylplumbane may proceed through highly reactive and short-lived intermediates that are difficult to detect and characterize.

Multiple Reaction Pathways: The presence of multiple competing reaction pathways can complicate the elucidation of the dominant mechanism.

Future Research Focus:

In Situ Spectroscopy: The use of in situ spectroscopic techniques can allow for the direct observation of reactants, intermediates, and products as the reaction progresses.

Advanced Characterization Techniques for Elusive Intermediates

The identification and characterization of transient intermediates are paramount for understanding reaction mechanisms. The development and application of advanced characterization techniques are therefore a critical area of future research.

Challenges:

Short Lifetimes: Many reaction intermediates in organolead chemistry have lifetimes on the order of milliseconds or even microseconds, making their detection challenging.

Low Concentrations: Intermediates are often present in very low concentrations, requiring highly sensitive analytical techniques.

Future Research Focus:

Time-Resolved Spectroscopy: Techniques such as time-resolved infrared and NMR spectroscopy can provide structural information on short-lived species.

Mass Spectrometry: Advanced mass spectrometry techniques can be employed to detect and identify reactive intermediates in the gas phase. rsc.org

Table 8.3.1: Advanced Characterization Techniques and Their Potential Application

Technique Information Provided Applicability to Tetrapropylplumbane Intermediates
Femtosecond Spectroscopy Ultrafast reaction dynamics Probing the initial steps of bond formation and cleavage
Cryogenic Matrix Isolation Trapping and stabilization of reactive species Characterization of unstable plumbane (B1204880) derivatives

Green Chemistry Approaches in Organolead Synthesis

The toxicity of lead and its compounds necessitates the development of more environmentally benign synthetic methods. Green chemistry principles offer a framework for designing safer and more sustainable processes for the synthesis of tetrapropylplumbane and other organolead compounds.

Challenges:

Replacement of Hazardous Reagents: Finding effective and less hazardous alternatives to traditional organometallic reagents is a significant challenge.

Solvent Minimization: Many current synthetic procedures rely on volatile and toxic organic solvents.

Future Research Focus:

Aqueous Synthesis: Exploring the use of water as a reaction medium, potentially with the aid of surfactants to create micelles that can act as nanoreactors. rsc.org

Catalyst Recycling: Developing methods for the efficient recovery and reuse of catalysts to minimize waste.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce energy consumption and reaction times. paperpublications.org

Computational Predictions for New Plumbane Architectures

Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules. In the context of tetrapropylplumbane, computational modeling can guide the design of new plumbane architectures with desired functionalities.

Challenges:

Accuracy of Models: The accuracy of computational predictions for heavy elements like lead can be limited by the complexity of their electronic structure.

Computational Cost: High-level quantum mechanical calculations can be computationally expensive, particularly for large molecules.

Future Research Focus:

Density Functional Theory (DFT): Applying DFT methods to predict the geometric and electronic structures of novel plumbane derivatives.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of tetrapropylplumbane and its interactions with other molecules.

Machine Learning: Employing machine learning algorithms to accelerate the discovery of new plumbane-based materials with specific properties. youtube.com

Table 8.5.1: Computational Methods for Plumbane Research

Computational Method Predicted Properties Potential Impact
Density Functional Theory (DFT) Molecular geometry, electronic structure, reaction energies Rational design of new catalysts and materials
Molecular Dynamics (MD) Conformational analysis, diffusion coefficients Understanding the behavior of plumbanes in different environments

Q & A

Q. What are the established synthetic routes for tetrapropylplumbane, and how can reaction conditions be optimized to improve yield?

Tetrapropylplumbane (CAS 3440-75-3) is typically synthesized via alkylation of lead halides using Grignard or organolithium reagents. For example, reacting lead(IV) chloride with propylmagnesium bromide under anhydrous conditions at low temperatures (-78°C) in tetrahydrofuran (THF) can yield tetrapropylplumbane . Optimization involves controlling stoichiometry, reaction time, and purification via vacuum distillation or recrystallization. Challenges include mitigating lead’s toxicity and preventing disproportionation reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tetrapropylplumbane’s structure?

Key methods include:

  • NMR spectroscopy : 207Pb^{207}\text{Pb} NMR (chemical shifts ~5000 ppm) identifies lead coordination environments .
  • X-ray crystallography : Resolves Pb–C bond lengths (typically 2.15–2.30 Å) and tetrahedral geometry .
  • Raman spectroscopy : Detects Pb–C stretching vibrations (~450 cm1^{-1}) to confirm alkyl-lead bonding .

Q. What safety protocols are critical when handling tetrapropylplumbane in laboratory settings?

Due to lead’s neurotoxicity, researchers must:

  • Use gloveboxes or fume hoods with HEPA filters to prevent inhalation .
  • Employ chelating agents (e.g., EDTA) for spill management .
  • Monitor airborne lead levels (threshold: 0.0040 mg/m3^3 for tetramethyllead analogs) .

Advanced Research Questions

Q. How does tetrapropylplumbane’s thermal stability compare to other alkyllead compounds, and what decomposition pathways dominate under inert vs. oxidative conditions?

Tetrapropylplumbane is less stable than tetraethyllead but more stable than plumbane (PbH4_4) due to steric shielding from propyl groups. Under inert conditions, β-hydride elimination produces propene and lead hydrides, while oxidative environments (e.g., O2_2) lead to PbO and carbonyl byproducts . Thermogravimetric analysis (TGA) coupled with mass spectrometry can quantify decomposition kinetics.

Q. What computational methods are suitable for modeling tetrapropylplumbane’s electronic structure and reactivity?

Density Functional Theory (DFT) with relativistic pseudopotentials (e.g., LANL2DZ for Pb) predicts bond dissociation energies and reaction pathways. Studies on analogous compounds (e.g., tetramethyllead) suggest that Pb–C bonds are highly polarized, influencing nucleophilic substitution mechanisms .

Q. How do solvent polarity and coordinating ligands affect tetrapropylplumbane’s reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in ligand-exchange reactions, while bulky ligands (e.g., triphenylphosphine) hinder migratory insertion pathways observed in organolead chemistry . Comparative studies with trimethyllead derivatives show solvent-dependent regioselectivity in transmetalation reactions.

Q. What experimental discrepancies exist in reported physicochemical properties of tetrapropylplumbane, and how can they be resolved?

Contradictions in melting points and solubility data may arise from impurities or incomplete characterization. Reproducible measurements require:

  • High-purity synthesis (<99% by GC-MS).
  • Standardized DSC protocols for thermal analysis .
  • Cross-validation using multiple techniques (e.g., 13C^{13}\text{C} NMR and XPS) .

Methodological Notes

  • Data Interpretation : Align experimental results with computational models to resolve mechanistic ambiguities (e.g., radical vs. ionic pathways) .
  • Comparative Analysis : Benchmark tetrapropylplumbane against tetraethyllead (CAS 78-00-2) and tetramethyllead (CAS 75-74-1) to contextualize stability and reactivity trends .
  • Ethical Compliance : Adhere to international regulations (e.g., Rotterdam Convention) for lead compound handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.